
Comprehensive literature review on 1-(2,3-
Dimethoxyphenyl)-N-methylmethanamine

hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(2,3-Dimethoxyphenyl)-N-

methylmethanamine hydrochloride

Cat. No.: B1356231 Get Quote

An In-Depth Technical Guide to 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Novel Phenethylamine
Derivative
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride belongs to the broad

chemical class of substituted phenethylamines, a group of compounds based on the core

phenethylamine structure. This class is renowned for its diverse pharmacological activities,

encompassing central nervous system stimulants, hallucinogens, entactogens, and

antidepressants.[1] The specific arrangement of substituents on the phenyl ring, as well as

modifications to the ethylamine side chain, dictates the compound's interaction with biological

targets and its resulting pharmacological profile.[1][2]

The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring suggests that

this compound is a member of the methoxy-substituted phenethylamine family.[3] Compounds

with this structural motif are known to interact with various receptors, most notably serotonin (5-

HT) receptors, as well as adrenergic and dopamine receptors.[2][3][4] The N-methyl group on

the amine further modifies its properties. This guide provides a comprehensive technical

overview of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride, from its
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synthesis to its putative pharmacology and analytical characterization, offering a foundational

resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties
While specific experimental data for 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
hydrochloride is not widely available in public literature, its properties can be inferred from its

chemical structure and comparison with related compounds.

Property Value (Predicted) Source

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-

methylmethanamine;hydrochlo

ride

PubChem

Molecular Formula C10H16ClNO2 Inferred

Molecular Weight 217.7 g/mol Inferred

Appearance
White to off-white crystalline

solid
Inferred

Solubility

Soluble in water and polar

organic solvents (e.g.,

methanol, ethanol)

Inferred

Synthesis and Manufacturing: A Proposed Pathway
The synthesis of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride can be

logically approached through a two-step process starting from the commercially available

precursor, 2,3-dimethoxybenzaldehyde. This process involves a reductive amination reaction

followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde
The key starting material, 2,3-dimethoxybenzaldehyde, can be synthesized via several

reported methods. One efficient route involves the formylation of 1,2-dimethoxybenzene (o-

dimethoxybenzene).
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Protocol for Synthesis of 2,3-Dimethoxybenzaldehyde:

To a reactor containing 1,2-dimethoxybenzene, add xylene as a solvent.

While stirring at room temperature, add formaldehyde.

After a brief stirring period, add anhydrous magnesium chloride and triethylamine.

Heat the reaction mixture to 100°C and maintain for approximately 6 hours.

Upon completion, the reaction mixture is worked up and purified to yield 2,3-

dimethoxybenzaldehyde.[5][6]

Step 2: Reductive Amination to Form the Free Base
The synthesized 2,3-dimethoxybenzaldehyde can then be converted to the target N-

methylmethanamine via reductive amination. This is a standard and widely used method for

forming amines from carbonyl compounds.

Protocol for Reductive Amination:

Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent, such as methanol.

Cool the solution to 0°C and slowly add a methanolic solution of methylamine. Stir for 1 hour

at this temperature to form the intermediate imine.

In a portion-wise manner, add a reducing agent, such as sodium borohydride, while

maintaining the temperature at 0°C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Acidify the reaction mixture with dilute hydrochloric acid and remove the methanol under

reduced pressure.

Basify the aqueous residue with a sodium hydroxide solution and extract the product with an

organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the

free base, 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine.[7]

Step 3: Conversion to the Hydrochloride Salt
The final step is the conversion of the free base to its more stable and water-soluble

hydrochloride salt.

Protocol for Hydrochloride Salt Formation:

Dissolve the crude free base in a suitable anhydrous solvent, such as diethyl ether or

isopropanol.

Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride

gas through the solution) while stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under a

vacuum to yield 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride.
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Putative pharmacological targets and signaling pathways.

Analytical Methodologies
The characterization and quantification of 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine
hydrochloride in both bulk material and biological matrices would rely on standard analytical

techniques employed for small molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. For the analysis of this compound, a derivatization step may not be necessary,

although it could improve chromatographic performance.

Exemplar GC-MS Protocol:

Sample Preparation: Dissolve an accurately weighed amount of the hydrochloride salt in

methanol to create a stock solution. Further dilute to a working concentration within the

calibration range. For biological samples, a liquid-liquid or solid-phase extraction would be

required to isolate the analyte from the matrix.

Instrumentation: An Agilent 8890 GC coupled to a 7010B triple quadrupole GC/MS/MS or

similar instrument would be suitable. [8]3. Chromatographic Conditions:

Column: A mid-polarity column, such as a DB-1701 (14% cyanopropylphenyl/86%

dimethylpolysiloxane), would provide good separation. [8] * Injection: Splitless injection

mode at 220°C. [8] * Oven Program: Start at a low temperature (e.g., 70°C), followed by a

temperature ramp to a final temperature of around 280°C to ensure elution of the analyte.

[9] * Carrier Gas: Helium at a constant flow rate. [8]4. Mass Spectrometry Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full scan for initial identification, followed by Selected Ion Monitoring

(SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and

selectivity. The mass spectrum of the 2,3-dimethoxybenzyl isomer may show a unique

fragment ion at m/z 136. [10]

GC-MS Parameter Suggested Value

Injection Mode Splitless

Inlet Temperature 220-250°C

Oven Program 70°C, ramp to 280°C

Carrier Gas Helium

MS Ionization Electron Ionization (EI)
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| Acquisition Mode | Full Scan / SIM / MRM |

Spectroscopic Analysis (FTIR and UV-Vis)
Spectroscopic methods can provide valuable information for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to

show characteristic peaks for the aromatic C-H stretching, C=C stretching of the phenyl ring,

C-O stretching of the methoxy groups, and N-H stretching of the secondary amine salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g.,

methanol or water) would display absorption bands corresponding to the π → π* transitions

of the substituted benzene ring.

Conclusion and Future Directions
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride is a substituted

phenethylamine with a unique substitution pattern that warrants further investigation. While its

synthesis is achievable through established chemical transformations, its pharmacological

profile remains to be elucidated. Future research should focus on in vitro receptor binding and

functional assays to determine its affinity and efficacy at serotonin, dopamine, and adrenergic

receptors. Furthermore, in vivo studies would be necessary to understand its pharmacokinetic

and pharmacodynamic properties. The analytical methods outlined in this guide provide a solid

foundation for the quality control and quantification of this compound in research and

development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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